2-Amino-4-iminothiazole

Overview

Description

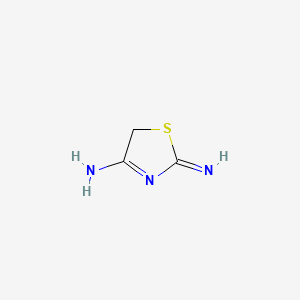

2-Amino-4-iminothiazole is a compound with the molecular formula C3H5N3S . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

2-Aminothiazoles are used as a starting material for the synthesis of a wide range of heterocyclic analogues . The synthesis process often involves α-bromination of 2-acetylpyridine followed by condensation with thiourea .Molecular Structure Analysis

The molecular structure of 2-Amino-4-iminothiazole is characterized by a thiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . This structure is one of the characteristic structures in drug development .Chemical Reactions Analysis

2-Amino-4-iminothiazole can undergo a series of heterocyclization reactions to produce pyran, pyridine, and thiazole derivatives . These reactions are often facilitated by the presence of a methylenecarbonylamino linker between the aminothiazole and biphenyl core .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-iminothiazole are characterized by its molecular formula C3H5N3S . Further details about its physical and chemical properties are not available from the retrieved sources.Scientific Research Applications

Anticancer Agent

2-Amino-4-iminothiazole has been found to be a part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Various 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Antioxidant

The 2-aminothiazole scaffold is one of the characteristic structures in drug development due to its several biological activities, including acting as an antioxidant .

Antimicrobial Agent

2-Amino-4-iminothiazole and its derivatives have been reported to possess antimicrobial activities . They have been used in the treatment of various infectious diseases.

Anti-inflammatory Agent

2-Amino-4-iminothiazole compounds have been associated with anti-inflammatory activities . They have been used in the treatment of various inflammatory conditions.

Ligands of Estrogen Receptors

Aminothiazole compounds act as ligands of estrogen receptors . This property makes them useful in the treatment of conditions related to estrogen receptors.

Adenosine Receptor Antagonists

2-Amino-4-iminothiazole compounds afford a new group of adenosine receptor antagonists . They can be used in the treatment of conditions related to adenosine receptors.

Fungicides

These compounds are also utilized as fungicides, inhibiting the in vivo growth of Xanthomonas .

Schistosomicidal and Anthelmintic Drugs

2-Amino-4-iminothiazole compounds are used as schistosomicidal and anthelmintic drugs . They are used in the treatment of parasitic worm infections.

Mechanism of Action

Target of Action

2-Amino-4-iminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The compound acts as a ligand of estrogen receptors and affords a new group of adenosine receptor antagonists .

Mode of Action

2-Amino-4-iminothiazole derivatives have been shown to act as antagonists against the target enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme is involved in the biosynthesis of peptidoglycan, a major component of bacterial cell walls, making it a promising target for antimicrobial agents .

Biochemical Pathways

It is known that the compound has a broad pharmacological spectrum, with activities including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . It is also known to inhibit the in vivo growth of Xanthomonas, a genus of Proteobacteria, and has schistosomicidal and anthelmintic properties .

Pharmacokinetics

It is known that the compound has been used as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

Result of Action

The result of the action of 2-Amino-4-iminothiazole is the inhibition of the growth of a wide range of human cancerous cell lines . It also exhibits significant antibacterial and antifungal potential .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, serious eye damage, and has acute oral toxicity . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

2-Amino-4-iminothiazole has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Its structural variations have attracted attention among medicinal chemists due to its wide scale of biological activities . Future research may focus on designing more potent and selective inhibitors to decrease drug resistance and reduce unpleasant side effects .

properties

IUPAC Name |

2-imino-5H-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDYEEAGRWEWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=N)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180880 | |

| Record name | 2-Amino-4-iminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26246-29-7 | |

| Record name | 2-Amino-4-iminothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026246297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-iminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1203801.png)